Tert-butyl (2-((2-chloropyridin-4-yl)oxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2-((2-chloropyridin-4-yl)oxy)ethyl)carbamate is a chemical compound with the molecular formula C10H13ClN2O2. It is a derivative of pyridine and is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-((2-chloropyridin-4-yl)oxy)ethyl)carbamate typically involves the reaction of 2-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-((2-chloropyridin-4-yl)oxy)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Tert-butyl (2-((2-chloropyridin-4-yl)oxy)ethyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2-((2-chloropyridin-4-yl)oxy)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-chloropyridin-4-yl)carbamate
- Tert-butyl (2-chloro-3-(2-hydroxyethyl)pyridin-4-yl)carbamate
- Tert-butyl (2-chloro-5-methylpyridin-4-yl)carbamate
- Tert-butyl (2-chloro-5-fluoropyridin-4-yl)carbamate
Uniqueness
Tert-butyl (2-((2-chloropyridin-4-yl)oxy)ethyl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H17ClN2O3 |
---|---|
Molecular Weight |
272.73 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-chloropyridin-4-yl)oxyethyl]carbamate |
InChI |
InChI=1S/C12H17ClN2O3/c1-12(2,3)18-11(16)15-6-7-17-9-4-5-14-10(13)8-9/h4-5,8H,6-7H2,1-3H3,(H,15,16) |
InChI Key |
ODEQVEQRCKHVSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=NC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.